molecular formula C7H16NO2+ B1210274 4-Trimethylammoniobutanoate CAS No. 10329-41-6

4-Trimethylammoniobutanoate

Cat. No. B1210274
CAS RN: 10329-41-6
M. Wt: 146.21 g/mol
InChI Key: JHPNVNIEXXLNTR-UHFFFAOYSA-O
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Description

4-Trimethylammoniobutanoic acid, also known as gamma-butyrobetaine (GBB), is a highly water-soluble derivative of gamma-amino butyric acid . It is also a precursor of L-carnitine .


Molecular Structure Analysis

The molecular formula of 4-Trimethylammoniobutanoate is C7H16NO2 . Its average mass is 146.207 Da and its monoisotopic mass is 146.117554 Da .

Scientific Research Applications

Structural Studies and Spectroscopy

4-Trimethylammoniobutanoate has been studied through various methods including X-ray diffraction, density functional theory (DFT) calculations, and spectroscopic techniques like FTIR and NMR. These studies provide insights into the molecular structure and interaction characteristics of compounds involving 4-Trimethylammoniobutanoate. For instance, an investigation into the structure of methyl 4-(trimethylammonium)benzoate iodide revealed details about its crystal structure and the nature of hydrogen bonds within it (Szafran et al., 2011).

Analytical Chemistry

In the field of analytical chemistry, 4-Trimethylammoniobutanoate has been utilized in developing methods for determining various biochemical compounds. A notable example is the determination of carnitine and related compounds using high-performance liquid chromatography, where 4-Trimethylammoniobutanoate is derivatized for effective separation and detection (Minkler et al., 1984).

Metabolism and Biosynthesis

Research has also focused on the role of 4-Trimethylammoniobutanoate in metabolic pathways. One study identified it as a metabolite in the biosynthesis of carnitine, demonstrating its significance in biological processes (Hoppel et al., 1980).

Synthesis and Catalysis

Synthetic chemistry employs 4-Trimethylammoniobutanoate in the preparation of various compounds. For example, the synthesis of 4-bromobutyltrimethylammonium bromide and its derivatives showcases the utility of 4-Trimethylammoniobutanoate in developing new chemical entities with potential applications in different fields (Zuoqing, 2006).

Biomedical Applications

In the biomedical domain, 4-Trimethylammoniobutanoate-related compounds like carnitine have been studied for their potential therapeutic applications. Research into carnitine deficiency in AIDS patients highlights the importance of 4-Trimethylammoniobutanoate derivatives in clinical settings (De Simone et al., 1992).

Environmental and Materials Science

4-Trimethylammoniobutanoate and its derivatives find applications in environmental science and materials engineering. For example, studies on the transformation of trimethoprim during biological wastewater treatment involve the analysis of 4-Trimethylammoniobutanoate derivatives, highlighting their relevance in environmental monitoring (Jewell et al., 2016).

properties

IUPAC Name

3-carboxypropyl(trimethyl)azanium
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NO2/c1-8(2,3)6-4-5-7(9)10/h4-6H2,1-3H3/p+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHPNVNIEXXLNTR-UHFFFAOYSA-O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[N+](C)(C)CCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16NO2+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501043024
Record name (3-Carboxypropyl)trimethylammonium
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501043024
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

146.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Trimethylammoniobutanoate

CAS RN

10329-41-6
Record name (3-Carboxypropyl)trimethylammonium
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=10329-41-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (3-Carboxypropyl)trimethylammonium
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501043024
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-Butanaminium, 4-hydroxy-N,N,N-trimethyl-4-oxo
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
51
Citations
A Patti, R Morrone, R Chillemi, M Piattelli… - Journal of Natural …, 1992 - ACS Publications
… 3-dimethylsulfoniopropanoate (dimethyl-P-propiothetin, DMP) and 5-methylmethionine (SMM), along with 4-hy-droxy-N-methylproline (HMP) and 4-trimethylammoniobutanoate (-…
Number of citations: 10 pubs.acs.org
AY Nazarenko - Journal of Chemical Crystallography, 2020 - Springer
… Notable exception is carnitine (3-hydroxy-4-trimethylammoniobutanoate) which has a donor hydroxy group located close to cationic center. Indeed, known crystals of carnitine all have …
Number of citations: 2 link.springer.com
M Faulkner, R Hoeven, PP Kelly, Y Sun, H Park… - … for Biofuels and …, 2023 - Springer
… Metabolites: PEP = phosphoenolpyruvate; αKG = α-ketoglutarate; 3-OHTMAB = 3-hydroxy-4-trimethylammoniobutanoate and 4-TMAB = 4-trimethylammoniobutanoate. Gene annotation …
Number of citations: 9 link.springer.com
A Whitby, P Pabla, B Shastri, L Amugi… - Cancers, 2023 - mdpi.com
… There is no carnitine pathway in KEGG, yet it was clear from our list of metabolites that the precursor to carnitine (4-trimethylammoniobutanoate), carnitine and five acylcarnitines were …
Number of citations: 0 www.mdpi.com
J Chen, C Rao, R Yuan, D Sun, S Guo, L Li… - Science of The Total …, 2022 - Elsevier
Polyethylene microplastics (PE-MPs) and glyphosate (GLY) occur widely and have toxic characteristics, resulting in increased research interest. In this study, common carp were used to …
Number of citations: 45 www.sciencedirect.com
H Kakutani, Y Kato, T Fujikawa… - Edelweiss Journal …, 2020 - repo.lib.tokushima-u.ac.jp
… Carnitine was administered by L-Cartin FF injection 1000mg to patients three times a week in an average with Levocarnitine, which is (R)-3-Hydroxy-4-trimethylammoniobutanoate [13]. …
Number of citations: 6 repo.lib.tokushima-u.ac.jp
C Dupuy, P Castelnau, S Mavel, A Lefevre… - Translational …, 2021 - nature.com
… In detail, the brain concentrations of 2-ethylmalonate, malonate, 3-hydroxybutyrate, glucuronate, succinate, 4-trimethylammoniobutanoate, epinephrine, and carnitine were significantly …
Number of citations: 4 www.nature.com
D Siegel, H Permentier, DJ Reijngoud… - … of Chromatography B, 2014 - Elsevier
This review deals with chemical and technical challenges in the analysis of small-molecule metabolites involved in central carbon and energy metabolism via liquid-chromatography …
Number of citations: 49 www.sciencedirect.com
A Fernandez-San Millan, J Gamir, I Farran… - Postharvest Biology and …, 2022 - Elsevier
Several strains of the yeast Metschnikowia pulcherrima exhibit strong antagonistic activity against postharvest pathogens and may have broad biotechnological potential as biocontrol …
Number of citations: 14 www.sciencedirect.com
MI Akram, IM Vincent, AJ Siddiqui… - Journal of Cereal …, 2017 - Elsevier
GC-MS based metabolomics of genetically modified rice varieties are widely reported but involves tedious derivatization processes. Broad-scale LC-MS-based metabolomics are …
Number of citations: 9 www.sciencedirect.com

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